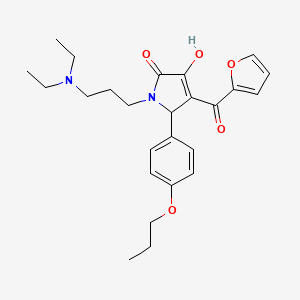

1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one

Description

Properties

IUPAC Name |

1-[3-(diethylamino)propyl]-3-(furan-2-carbonyl)-4-hydroxy-2-(4-propoxyphenyl)-2H-pyrrol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N2O5/c1-4-16-31-19-12-10-18(11-13-19)22-21(23(28)20-9-7-17-32-20)24(29)25(30)27(22)15-8-14-26(5-2)6-3/h7,9-13,17,22,29H,4-6,8,14-16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GARGHYXYNIRVBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C2C(=C(C(=O)N2CCCN(CC)CC)O)C(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Overview

1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one, with a molecular formula of C25H32N2O5 and a molecular weight of approximately 440.54 g/mol, is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. Its unique structure includes multiple functional groups such as a diethylamino moiety, a furan carbonyl group, a hydroxy group, and a propoxyphenyl group, which enhance its interaction with various biological targets.

The biological activity of this compound is attributed to its ability to interact with specific enzymes and receptors within biological systems. The diethylamino group may facilitate hydrogen bonding or ionic interactions, while the furan and propoxyphenyl groups can engage in π-π stacking interactions. These interactions suggest potential applications in drug development, particularly in targeting pathways related to various diseases.

Biological Activity

Research indicates that this compound exhibits significant biological activity, including:

- Antimicrobial Activity : Preliminary studies have shown that compounds with similar structures exhibit antibacterial and antifungal properties. The presence of the furan moiety is often correlated with increased antimicrobial activity.

- Anticancer Potential : Similar derivatives have been evaluated for their anticancer properties, showing promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.

Comparative Analysis

The following table summarizes the structural variations and biological activities of related compounds:

| Compound Name | Molecular Formula | Biological Activity |

|---|---|---|

| 1-(3-(dimethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-methoxyphenyl)-2,5-dihydro-1H-pyrrol-2-one | C23H30N2O5 | Moderate antimicrobial activity |

| 1-(3-(diethylamino)propyl)-4-(thien-2-carbonyl)-3-hydroxy-5-(4-propoxyphenyl)-1H-pyrrol-2(5H)-one | C25H32N2O5S | Potential anticancer activity |

| 1-(3-(diethylamino)propyl)-4-(furan-2-carbonyl)-3-hydroxy-5-(4-chlorophenyl)-1H-pyrrol-2(5H)-one | C25H32ClN2O5 | Exhibits different pharmacological properties |

Case Studies

Several studies have investigated the biological activities of structurally similar compounds:

- Antimicrobial Studies : A study on furan derivatives demonstrated their efficacy against various bacterial strains, suggesting that the furan moiety enhances antimicrobial properties through interaction with bacterial cell membranes .

- Cancer Cell Line Studies : Research involving pyrrol derivatives showed significant cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), indicating potential therapeutic applications for compounds similar to this compound.

- Mechanistic Insights : Investigations into the mechanism of action revealed that compounds with similar structures can induce apoptosis in cancer cells by activating caspase pathways and modulating signaling pathways involved in cell survival .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Pyrrolone Core

The target compound’s structure can be compared to derivatives with variations in three key regions: 1. Aminoalkyl Side Chain: - Dimethylamino vs. Diethylamino: - The compound in features a dimethylamino-propyl group, while the target compound has a diethylamino-propyl chain. - Hydroxypropyl vs. Methoxypropyl: - Compound 20 () includes a 2-hydroxypropyl group, which introduces hydrogen-bonding capacity, contrasting with the methoxypropyl group in compound 35 (). The methoxy group may reduce metabolic instability compared to hydroxyl groups .

Acyl Group (Position 4) :

- Furan-2-carbonyl vs. Substituted Benzoyl :

- The furan-2-carbonyl group in the target compound is less electron-withdrawing than the 4-methylbenzoyl group in compound 35 (). This difference could modulate electrophilic reactivity at the pyrrolone ring’s carbonyl group.

Aromatic Substituent (Position 5) :

- 4-Propoxyphenyl vs. 3-Propoxyphenyl :

- The para-propoxyphenyl group in the target compound differs from the meta-substituted analog in . Para-substitution often enhances symmetry and crystallinity, as evidenced by higher melting points (mp) in para-derivatives (e.g., mp 252–254°C for compound 35 in ) compared to ortho/meta isomers .

- Electron-Donating vs. Electron-Withdrawing Groups :

- The 4-dimethylaminophenyl group in compound 21 () is strongly electron-donating, which may stabilize the pyrrolone ring via resonance, whereas the 4-propoxyphenyl group in the target compound provides moderate electron donation through the alkoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.